5-(Piperidin-1-yl)isoquinolin-8-amine
Description
Significance of Isoquinoline (B145761) and Piperidine (B6355638) Heterocyclic Frameworks in Medicinal Chemistry Research
The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. rsc.orgnih.gov Its derivatives, both naturally occurring and synthetic, exhibit a vast array of pharmacological activities. researchgate.netsemanticscholar.org Natural isoquinoline alkaloids, such as morphine and codeine, have a long history of use as analgesics. nih.gov Modern research has demonstrated that the isoquinoline nucleus is a key pharmacophore for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antifungal, and antiviral agents. nih.govresearchgate.netnih.gov This broad bioactivity stems from the scaffold's ability to interact with a diverse range of biological targets, including enzymes and receptors. ontosight.ai
Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds found in pharmaceuticals. nih.gov Its prevalence is highlighted by its presence in numerous FDA-approved drugs. semanticscholar.orgnih.gov The inclusion of a piperidine moiety in a drug candidate can significantly influence its physicochemical and pharmacokinetic properties. nih.gov It can modulate lipophilicity, metabolic stability, and aqueous solubility, thereby improving a molecule's drug-like characteristics. nih.gov Chiral piperidine scaffolds are particularly valuable in drug design for enhancing biological activity and selectivity, improving pharmacokinetic profiles, and reducing potential toxicities. researchgate.net The piperidine structure is a core component in drugs targeting a wide range of conditions, including central nervous system disorders, cancer, and infections. researchgate.net
The combination of these two frameworks in a single molecule, as seen in 5-(Piperidin-1-yl)isoquinolin-8-amine, offers chemists a versatile platform for creating compounds with potentially novel and enhanced biological activities. The isoquinoline core provides a rigid scaffold amenable to diverse functionalization, while the piperidine ring offers a flexible, three-dimensional component that can be tailored to optimize interactions with biological targets and improve pharmacokinetic properties.
Rationale for Academic Investigation of this compound and its Analogues within Contemporary Drug Discovery Paradigms
The academic investigation into compounds like this compound is driven by established successes of the isoquinoline scaffold in specific therapeutic areas, most notably in kinase inhibition. A prime example is the drug Fasudil, an isoquinoline derivative that functions as a Rho-associated protein kinase (ROCK) inhibitor and has been clinically approved for treating cerebral vasospasm. nih.gov The ROCK signaling pathway is implicated in a variety of cardiovascular diseases, making it a significant target for drug discovery. nih.gov
The structure of this compound contains the core isoquinoline scaffold known to be competitive at the ATP-binding site of kinases like ROCK. nih.gov Drug discovery programs often focus on modifying this core to enhance potency, selectivity, and pharmacokinetic properties. The introduction of substituents such as an amino group (at position 8) and a piperidine ring (at position 5) is a rational design strategy aimed at exploring the structure-activity relationship (SAR) of this class of compounds. The amino group can form crucial hydrogen bonds within the kinase ATP-binding pocket, while the piperidine moiety can occupy adjacent hydrophobic pockets and improve drug-like properties.
Research on isoquinoline-based ROCK inhibitors has led to the development of numerous analogues. The optimization of these compounds often involves modifying substituents on the isoquinoline ring to improve potency against ROCK isoforms (ROCK1 and ROCK2) and selectivity over other kinases, such as Protein Kinase A (PKA). nih.gov The investigation of this compound and its analogues is therefore a logical step in the systematic exploration of the chemical space around the isoquinoline scaffold to develop novel and improved kinase inhibitors for various therapeutic applications. nih.gov
Pharmacological Activity of Selected Isoquinoline-Based ROCK Inhibitors
| Compound | Target | Activity (IC50) | Therapeutic Application |
|---|---|---|---|
| Fasudil | ROCK1/ROCK2 | ~1.9 µM (ROCK1), ~0.73 µM (ROCK2) | Cerebral Vasospasm, Cardiovascular Disease |
| LASSBio-2065 (N-methylated derivative) | ROCK1 | 3.1 µM | Anticancer (investigational) |
| LASSBio-2065 (N-methylated derivative) | ROCK2 | 3.8 µM | Anticancer (investigational) |
Historical and Contemporary Perspectives on Substituted Isoquinolines and Related Scaffolds in Biological and Chemical Sciences
Historically, the field of isoquinoline chemistry began with the isolation of alkaloids from natural sources, particularly plants like the opium poppy (Papaver somniferum). rsc.org These natural products, including morphine, papaverine, and berberine, formed the basis of early pharmacological research and demonstrated the therapeutic potential of the isoquinoline scaffold. mdpi.com Early chemical work focused on elucidating the structures of these complex molecules and developing synthetic methods to produce them and their derivatives. Classic synthetic routes such as the Bischler–Napieralski and Pictet–Spengler reactions were foundational in this endeavor. mdpi.com
In contemporary science, the focus has shifted from relying solely on natural products to the rational design and synthesis of novel, diversely functionalized isoquinolines. rsc.orgnih.gov Modern synthetic organic chemistry has provided a wealth of new methods for constructing and modifying the isoquinoline core, allowing for the creation of large libraries of compounds for high-throughput screening. rsc.org This has expanded the known biological activities of isoquinoline derivatives far beyond their initial applications.
Current research explores substituted isoquinolines as potential treatments for a wide range of diseases. They are being investigated as neuroprotective agents, anticancer therapeutics that can interact with DNA or inhibit key enzymes, and as positron emission tomography (PET) imaging agents for diagnosing neurodegenerative diseases like Alzheimer's. ontosight.ainih.gov The ability to strategically place various substituents onto the isoquinoline framework allows for the fine-tuning of a compound's biological activity and selectivity, making it a continuously evolving and highly valuable scaffold in modern medicinal chemistry. nih.govrsc.org
Diverse Biological Activities of Substituted Isoquinoline Scaffolds
| Isoquinoline Derivative Type | Example Compound(s) | Biological Activity/Application |
|---|---|---|
| Benzylisoquinolines | Papaverine | Vasodilator |
| Protoberberines | Berberine | Antibacterial, Anti-inflammatory |
| Synthetic Aminoisoquinolines | Fasudil | ROCK Inhibitor (Cardiovascular) |
| Pyrrolo[2,1-a]isoquinolines | Various Synthetic Analogues | Antidepressant, Anticancer |
| Fluorinated Isoquinolines | [(18)F]-MK-6240 | PET Imaging Agent for Tau Pathology |
Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-1-ylisoquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-13-4-5-14(17-8-2-1-3-9-17)11-6-7-16-10-12(11)13/h4-7,10H,1-3,8-9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYACGNUUDWZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CN=CC3=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923211-75-0 | |
| Record name | 5-(piperidin-1-yl)isoquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for the 5 Piperidin 1 Yl Isoquinolin 8 Amine Core and Its Derivatives
Retrosynthetic Analysis for the Isoquinoline-Piperidine Amine Framework
A plausible retrosynthetic analysis of the target compound, 5-(piperidin-1-yl)isoquinolin-8-amine, suggests a strategy centered on the sequential functionalization of a pre-formed isoquinoline (B145761) core. The primary disconnections would involve the C5-N (piperidine) and C8-N (amine) bonds.
A key intermediate in this retrosynthetic pathway would be a 5,8-dihalo-isoquinoline or a related precursor with suitable leaving groups at these positions. This allows for a stepwise introduction of the piperidine (B6355638) and amine moieties. For instance, a 5-bromo-8-nitroisoquinoline (B189721) could serve as a versatile starting point. The synthetic strategy would then involve:
Nucleophilic Aromatic Substitution (SNAr) or Transition Metal-Catalyzed Cross-Coupling to introduce the piperidine ring at the C5 position.
Reduction of the nitro group at the C8 position to the desired primary amine.
Alternatively, the order of these steps could be reversed, with the reduction of the nitro group preceding the introduction of the piperidine moiety. The choice of sequence would depend on the reactivity of the intermediates and the compatibility of the functional groups with the reaction conditions.
The isoquinoline core itself can be constructed through various established methods, such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, which offer routes to diversely substituted isoquinoline skeletons. nih.gov
Advanced Amination Strategies for Isoquinoline Nuclei
The introduction of nitrogen-containing substituents onto the isoquinoline nucleus is a critical step in the synthesis of the target compound. Several modern amination strategies have been developed to achieve this transformation with high efficiency and regioselectivity.
Nucleophilic Aromatic Substitution (SNAr) Approaches for C-N Bond Formation
Nucleophilic aromatic substitution (SNAr) is a powerful tool for forming C-N bonds on electron-deficient aromatic systems like isoquinoline. The reaction typically involves the displacement of a leaving group, such as a halogen, by a nucleophile. For the synthesis of this compound, a 5-halo-8-nitroisoquinoline would be an ideal substrate. The electron-withdrawing nitro group at C8 would activate the C5 position towards nucleophilic attack by piperidine.
The general mechanism proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The reaction conditions often require elevated temperatures and a suitable base to facilitate the reaction.
| Reactants | Reagents and Conditions | Product | Yield |
| 5-Halo-8-nitroisoquinoline, Piperidine | Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF, DMSO), Heat | 5-(Piperidin-1-yl)-8-nitroisoquinoline | Moderate to Good |
Transition Metal-Catalyzed Coupling Reactions in Isoquinoline Functionalization (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has emerged as a versatile and widely used method for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides or triflates under relatively mild conditions. In the context of synthesizing this compound, this reaction could be employed to couple piperidine with a 5-halo-8-protected-aminoisoquinoline.
The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product and regenerate the catalyst. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. A variety of phosphine-based ligands have been developed to facilitate the coupling of a wide range of substrates.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Product |
| 5-Bromo-8-aminoisoquinoline (protected) | Piperidine | Pd₂(dba)₃ / BINAP | NaOtBu | 5-(Piperidin-1-yl)-8-aminoisoquinoline (protected) |
Mild and Metal-Free Synthetic Methodologies for Isoquinoline Amination
In recent years, there has been a growing interest in developing metal-free amination reactions to address the cost and toxicity concerns associated with transition metal catalysts. One such approach involves the reaction of isoquinoline-N-oxides with amines in the presence of an activating agent like triflic anhydride. This method allows for the regioselective amination of the isoquinoline ring at the C1 position. While not directly applicable to the C5 position in this specific target, it highlights the ongoing efforts to develop milder and more sustainable synthetic routes for aminated isoquinolines. mdpi.com
Another metal-free strategy involves the construction of the aminated isoquinoline framework from acyclic precursors. For example, the reaction of 2-(2-oxo-2-arylethyl)benzonitriles with amines in an aqueous medium can lead to the formation of aminated isoquinolines. researchgate.net
Methodologies for the Stereoselective Introduction and Functionalization of the Piperidine Moiety
The piperidine ring is a common motif in many pharmaceuticals, and its stereochemistry can be crucial for biological activity. While the parent compound this compound does not possess any stereocenters on the piperidine ring, the synthesis of its derivatives may require stereoselective methods.
Numerous strategies have been developed for the stereoselective synthesis of substituted piperidines. These include:
Asymmetric Hydrogenation: The enantioselective hydrogenation of substituted pyridinium (B92312) salts using chiral catalysts can provide access to optically active piperidines.
Chiral Pool Synthesis: Starting from readily available chiral natural products, such as amino acids or sugars, multi-step sequences can be employed to construct enantiomerically pure piperidine derivatives.
Diastereoselective Cyclization Reactions: Intramolecular cyclization reactions of appropriately substituted acyclic precursors can proceed with high diastereoselectivity to form substituted piperidines.
Furthermore, the direct C-H functionalization of the piperidine ring has emerged as a powerful tool for introducing substituents at specific positions in a stereoselective manner. Rhodium-catalyzed C-H insertion reactions, for instance, can be used to introduce functional groups at the C2, C3, or C4 positions of the piperidine ring, with the regioselectivity being controlled by the choice of catalyst and protecting group on the nitrogen atom. mdpi.comtandfonline.com
Modern Synthetic Techniques in Compound Preparation
The preparation of complex molecules like this compound and its derivatives often benefits from the application of modern synthetic techniques that can improve efficiency, yield, and purity.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields compared to conventional heating methods. This technique is particularly useful for reactions that require high temperatures, such as some SNAr and cross-coupling reactions.
Flow Chemistry: Conducting reactions in a continuous flow system offers several advantages over traditional batch processing, including better control over reaction parameters (temperature, pressure, and reaction time), improved safety, and easier scalability.
Multi-component Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single synthetic operation to form a complex product. These reactions are highly atom-economical and can rapidly generate molecular diversity. While not directly applicable to the final steps of the target synthesis, MCRs could be employed in the construction of the initial isoquinoline core. rsc.orgrsc.org
Solid-Phase Synthesis: Immobilizing one of the reactants on a solid support can simplify purification by allowing for the easy removal of excess reagents and byproducts through simple filtration. This technique is well-suited for the synthesis of compound libraries for drug discovery purposes. mdpi.com
By leveraging these modern synthetic tools, chemists can streamline the synthesis of this compound and its analogs, facilitating their further investigation in medicinal chemistry.
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Kinetics
Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating the synthesis of complex organic molecules, including heterocyclic systems like quinolines and isoquinolines. chemicaljournals.comresearchgate.net This technique utilizes the selective absorption of microwave energy by polar molecules, leading to rapid and uniform heating that dramatically reduces reaction times from hours or days to mere minutes. chemicaljournals.com The advantages over conventional heating methods include not only increased reaction rates but also higher product yields and improved purity by minimizing the formation of unwanted side products. chemicaljournals.comrsc.org
In the context of synthesizing derivatives related to the this compound core, MAOS is particularly effective. For instance, the synthesis of piperidine-containing quinolinyl thiosemicarbazones has been successfully achieved under microwave irradiation conditions, resulting in excellent yields. mdpi.comnih.gov One study reported that a condensation reaction performed under microwave irradiation (150 W) took only 5 minutes to achieve yields of 92-97%, whereas the same reaction using a conventional oil bath required a much longer time and resulted in lower yields. rsc.orgnih.gov This rapid and efficient synthesis is invaluable for creating libraries of compounds for further investigation. mdpi.com
| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Synthesis of Quinoline-fused 1,4-benzodiazepines | Conventional (Oil Bath) | Not Specified | 62-65 | nih.gov |
| Synthesis of Quinoline-fused 1,4-benzodiazepines | Microwave (80 °C) | 5 min | 92-97 | nih.gov |
| Synthesis of Piperidine-containing quinolinyl thiosemicarbazones | Conventional | 60 min | Lower Yield | rsc.org |
| Synthesis of Piperidine-containing quinolinyl thiosemicarbazones | Microwave | 4 min | Higher Yield | rsc.org |
Palladium-Catalyzed Aminocarbonylation for Amide Functionality Elaboration
Palladium-catalyzed aminocarbonylation is a highly effective method for introducing amide functionalities onto heterocyclic cores like isoquinoline. mdpi.comresearchgate.net This reaction is synthetically important as the amide group is a key structural motif in many biologically active molecules. nih.govacs.org The process typically involves reacting a halo-isoquinoline (e.g., 1-iodoisoquinoline) with an amine and carbon monoxide (CO) gas in the presence of a palladium catalyst. mdpi.comresearchgate.net
Mild reaction conditions, such as low CO pressure (1 bar) and moderate temperatures (50 °C), can be employed, making the process highly chemoselective and efficient. mdpi.com The choice of ligand for the palladium catalyst is crucial; while phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are effective for simple primary and secondary amines, more complex amines with lower basicity may require bidentate ligands like XantPhos to achieve high conversion rates in short reaction times. researchgate.net This methodology has been used to synthesize a wide range of isoquinoline-1-carboxamides in good to high yields (50-89%). mdpi.com
To address the safety concerns of handling toxic CO gas, innovative techniques have been developed, such as using a two-chamber reactor (COware) where CO is generated ex situ from chloroform. nih.govacs.orgresearchgate.net This approach allows for safe carbonylation reactions under mild conditions, expanding the functional group tolerance and applicability of the method. acs.orgresearchgate.net
| Amine Nucleophile | Catalyst/Ligand | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Simple Primary/Secondary Amines | Pd(OAc)₂ / 2 PPh₃ | 2-8 | Good to High | mdpi.com |
| Aromatic Amines / Amino Acid Esters | Pd(OAc)₂ / XantPhos | 2-8 | 55-89 | researchgate.net |
| Various Amines (using Chloroform-COware) | Palladium Catalyst | Not Specified | Not Specified | nih.govacs.orgresearchgate.net |
Rational Design of Derivatization Strategies for Targeted Academic Studies
The isoquinoline and piperidine rings are considered privileged scaffolds in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules. researchgate.netijnrd.org The rational design of derivatives of the this compound core is a key strategy in academic research to probe structure-activity relationships (SAR) and develop molecules with specific biological or chemical properties. This involves systematic modifications to different parts of the molecule.
Systematic Variation of Substituents on the Isoquinoline Ring System
Systematic modification of the isoquinoline ring is a common strategy to explore how different functional groups impact the molecule's properties. nih.gov Modern synthetic methods allow for the precise introduction of a wide variety of substituents at different positions of the ring. nih.gov
For example, rhodium(III)-catalyzed C-H activation and annulation reactions can be used to introduce benzyl (B1604629) or alkoxyl groups at the C-1 position of the isoquinoline core. nih.gov Other transition metal-mediated cascade reactions enable the synthesis of 3-substituted isoquinolines. nih.gov Research has shown that the introduction of specific substituents, such as 7-fluoro or 6-chloro groups on an isoquinoline scaffold, can significantly influence inhibitory activity against certain biological targets. nih.gov This highlights the importance of systematically varying substituents to fine-tune the molecule's function. The synthesis of fused heterocyclic systems, such as benzimidazo[2,1-a]isoquinolines, represents a more substantial modification, creating entirely new chemical entities for study. nih.gov
| Position | Substituent Type | Synthetic Method | Reference |
|---|---|---|---|
| C-1 | Benzyl, Alkoxyl | Rh(III)-catalyzed C-H activation and annulation | nih.gov |
| C-3 | Aryl | Palladium-catalyzed cascade oxidative addition | nih.gov |
| C-5, C-6 | Aryl | Rhodium(III)-catalyzed oxidative annulation | nih.gov |
| C-6, C-7 | Halogen (Cl, F) | Copper-catalyzed cascade cyclization precursors | nih.gov |
Chemical Modifications and Conformational Studies of the Piperidine Ring
Studies on related molecules like piperine (B192125) have shown that the piperidine ring affects chemical stability and reactivity. researchgate.net The relative stability of different conformers (e.g., s-trans vs. s-cis) can be determined through computational chemistry, providing insight into the molecule's preferred shape. researchgate.net Synthetic modifications can include introducing substituents on the piperidine ring or creating fused ring systems. The stereochemistry of how the piperidine ring is connected to other parts of the molecule can be dependent on the configuration of atoms at the point of fusion. researchgate.net Understanding these conformational preferences is critical for designing molecules that fit into specific binding pockets of biological targets.
Exploration of Linker Chemistry and Scaffold Hybridization
Molecular hybridization is a powerful strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activities. nih.gov This approach is widely used in medicinal chemistry to develop novel compounds. researchgate.net
In the context of the this compound core, this could involve using the 8-amine group as a handle to attach other chemical scaffolds via a linker. For example, researchers have successfully created potent quinolinyl-oxadiazole hybrids by linking the two scaffolds. nih.gov Another study reported the integration of piperidine and thiosemicarbazone moieties with a quinoline (B57606) scaffold to create hybrid molecules. mdpi.com The synthesis of fused systems, such as pyrimido[5,4-c]isoquinolines, is another form of scaffold hybridization where two heterocyclic ring systems are merged. researchgate.net These strategies expand the chemical space and allow for the exploration of new biological activities by combining the properties of different molecular frameworks.
Advanced Analytical Characterization in Chemical Research for 5 Piperidin 1 Yl Isoquinolin 8 Amine and Analogues
Comprehensive Spectroscopic Elucidation of Molecular Structure
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 5-(Piperidin-1-yl)isoquinolin-8-amine, both ¹H-NMR and ¹³C-NMR spectroscopy provide a complete picture of the proton and carbon environments, respectively, allowing for the confirmation of its intricate bicyclic and heterocyclic structure.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the isoquinoline (B145761) core and the piperidine (B6355638) ring. The aromatic region would feature signals for the five protons on the isoquinoline skeleton. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the amino and piperidinyl substituents. The piperidine ring protons would appear in the aliphatic region of the spectrum, typically as multiplets due to their complex spin-spin coupling.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The spectrum would be characterized by several signals in the aromatic region (typically 110-150 ppm) corresponding to the nine carbons of the isoquinoline ring system. The five carbons of the piperidine ring would be observed in the upfield, aliphatic region (typically 20-60 ppm). The chemical shifts confirm the hybrid structure, containing both sp²-hybridized aromatic carbons and sp³-hybridized aliphatic carbons. compoundchem.comwisc.edu
Interactive Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H-NMR (ppm) | Predicted ¹³C-NMR (ppm) |
| Isoquinoline C1-H | 8.8 - 9.2 | 150 - 155 |
| Isoquinoline C3-H | 8.0 - 8.4 | 140 - 145 |
| Isoquinoline C4-H | 7.4 - 7.8 | 108 - 112 |
| Isoquinoline C5 | --- | 145 - 150 |
| Isoquinoline C6-H | 7.2 - 7.6 | 120 - 125 |
| Isoquinoline C7-H | 6.8 - 7.2 | 115 - 120 |
| Isoquinoline C8 | --- | 140 - 145 |
| Isoquinoline C4a | --- | 125 - 130 |
| Isoquinoline C8a | --- | 135 - 140 |
| Piperidine C2'-H/C6'-H (α to N) | 3.0 - 3.4 | 50 - 55 |
| Piperidine C3'-H/C5'-H (β to N) | 1.7 - 2.1 | 25 - 30 |
| Piperidine C4'-H (γ to N) | 1.5 - 1.9 | 23 - 27 |
| Amino (-NH₂) | 4.5 - 5.5 (broad) | --- |
Note: Predicted values are based on typical chemical shifts for isoquinoline and piperidine moieties and may vary based on solvent and experimental conditions. chemicalbook.comnih.govresearchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features.
Key expected vibrational frequencies include:
N-H Stretching: The primary amine (-NH₂) group at the C-8 position is expected to show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
Aromatic C-H Stretching: Sharp absorption peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on the isoquinoline ring.
Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the piperidine ring.
C=C and C=N Stretching: Vibrations associated with the aromatic isoquinoline ring system typically appear in the 1500-1620 cm⁻¹ region. mdpi.comresearchgate.net
C-N Stretching: The stretching vibrations for the aryl-N and alkyl-N bonds are expected in the 1250-1350 cm⁻¹ range.
Interactive Table 2: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (Piperidine) | C-H Stretch | 2850 - 2950 |
| Aromatic Ring | C=C and C=N Stretch | 1500 - 1620 |
| Aryl-Amine/Piperidine | C-N Stretch | 1250 - 1350 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₇N₃), the monoisotopic mass is 227.14224 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would show a prominent protonated molecular ion [M+H]⁺ at m/z 228.14952. uni.lu
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation patterns of the parent ion. This provides valuable structural information. Common fragmentation pathways for this molecule could include:
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the piperidine nitrogen, leading to the loss of ethylene (B1197577) or related fragments.
Loss of Piperidine Ring: Cleavage of the C5-N bond, resulting in a fragment corresponding to the 8-aminoisoquinoline (B1282671) cation.
Retro-Diels-Alder (RDA) Fragmentation: A characteristic fragmentation pathway for cyclic systems like piperidine, leading to the cleavage of the ring into smaller, stable fragments.
Loss of Ammonia (B1221849): Fragmentation involving the 8-amino group, although this may be less favored than fragmentation of the piperidine moiety. nih.govnih.gov
Interactive Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₄H₁₈N₃⁺ | 228.1495 | Protonated Molecular Ion |
| [M-NH₃+H]⁺ | C₁₄H₁₅N₂⁺ | 211.1230 | Loss of ammonia from the 8-amino group |
| [M-C₅H₁₀N+H]⁺ | C₉H₈N₂⁺ | 144.0687 | Loss of the piperidine moiety |
Note: m/z values are for the monoisotopic masses of the most likely fragments. researchgate.net
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Conformation
Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. While no public crystal structure for this compound is currently available, analysis of analogous structures provides insight into its expected solid-state conformation. nih.gov
An X-ray crystallographic study would be expected to reveal:
Planarity of the Isoquinoline Core: The fused aromatic ring system of isoquinoline is inherently planar.
Piperidine Ring Conformation: The piperidine ring would almost certainly adopt a stable 'chair' conformation to minimize steric strain. nih.gov
Inter-ring Torsion Angle: The analysis would precisely define the dihedral angle between the plane of the isoquinoline ring and the mean plane of the piperidine substituent.
Intermolecular Interactions: In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds involving the hydrogen atoms of the 8-amino group and the nitrogen atom of the isoquinoline ring of an adjacent molecule. This hydrogen bonding network dictates the crystal packing arrangement. researchgate.net
Advanced Chromatographic Techniques for Purity Assessment and Isolation of Analogues (e.g., HPLC, Preparative Chromatography)
Chromatographic methods are essential for both assessing the purity of the final compound and for the isolation of related analogues from synthesis reaction mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of this compound. A C18 column is typically used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often containing an acid modifier such as formic acid or trifluoroacetic acid to ensure sharp peak shapes for the basic amine compound. Detection is commonly performed using a UV detector, as the isoquinoline core is a strong chromophore. A purity level of ≥95% is typically required for compounds intended for further research.
Preparative Chromatography: For the purification of larger quantities or the isolation of minor analogues and impurities, preparative HPLC is employed. This technique uses larger columns and higher flow rates than analytical HPLC to separate components of a mixture, which can then be collected as pure fractions.
Interactive Table 4: Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient (e.g., 5% to 95% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Structure Activity Relationship Sar Investigations of 5 Piperidin 1 Yl Isoquinolin 8 Amine Analogues
Identification of Essential Pharmacophoric Features within the Isoquinoline-Piperidine Scaffold
The isoquinoline-piperidine scaffold is recognized as a privileged structure in drug discovery, forming the core of numerous biologically active compounds. biosynth.comijpsonline.com Pharmacophore mapping studies aim to identify the essential three-dimensional arrangement of functional groups required for molecular recognition at a biological target. lilab-ecust.cnnih.gov For the 5-(Piperidin-1-yl)isoquinolin-8-amine series, the core scaffold itself presents several key features that are fundamental to its interactions.
The essential pharmacophoric features can be broken down as follows:
The Isoquinoline (B145761) Ring System: This planar, aromatic bicyclic system serves as a rigid scaffold, correctly positioning the other functional groups for optimal interaction with a receptor or enzyme active site. Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. researchgate.net
The 8-Amino Group: The primary amine at the C-8 position is a critical hydrogen bond donor (HBD). This group can form crucial hydrogen bonds with hydrogen bond acceptor (HBA) features on the target protein, such as the backbone carbonyls or acidic side chains (e.g., aspartate, glutamate), thereby anchoring the ligand in the binding site.
The Piperidine (B6355638) Moiety: This saturated heterocycle typically provides a basic nitrogen atom, which is protonated at physiological pH. This results in a positive charge that can form strong ionic interactions or salt bridges with negatively charged residues in the target protein. Furthermore, the piperidine ring introduces a three-dimensional character to the molecule and its hydrophobic methylene (B1212753) groups can engage in van der Waals or hydrophobic interactions. google.com
The C-5 Linkage: The direct connection of the piperidine nitrogen to the C-5 position of the isoquinoline ring defines the spatial relationship between the aromatic scaffold and the basic amine feature. This linkage restricts the conformation, influencing the vector and distance between the key interacting groups.
Pharmacophore models generated from active compounds consistently highlight the importance of an aromatic feature, a hydrogen bond donor, and a positive ionizable feature within a specific spatial arrangement. google.com The relative orientation of the 8-amino group and the piperidine nitrogen, as dictated by the isoquinoline core, is a determining factor for biological activity.
Quantitative Analysis of Substitution Effects on the Isoquinoline Ring System and Resultant Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov For the this compound scaffold, modifications to the isoquinoline ring system have a profound impact on biological efficacy. These effects can be attributed to changes in electronic properties, steric hindrance, and lipophilicity.
Investigations into related quinoline (B57606) and isoquinoline series have demonstrated that substitutions on the aromatic core can modulate activity significantly. researchgate.netmdpi.com For instance, in a series of quinoline-5,8-quinones investigated as Cdc25B inhibitors, substitutions at the C-2, C-3, and C-4 positions were tolerated, indicating these sites are amenable to modification for optimizing physicochemical properties without abolishing activity. mdpi.com
In a study of isoquinoline-tethered quinazoline (B50416) derivatives targeting the HER2 kinase, substitutions on the isoquinoline ring were explored to enhance selectivity over the EGFR kinase. The data showed that the nature and position of substituents directly influenced both potency and selectivity. researchgate.net While specific QSAR data for this compound is limited in publicly accessible literature, general principles can be inferred from such related studies.
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at available positions (e.g., C-3, C-4, C-6, C-7) can alter the electron density of the aromatic system and the pKa of the 8-amino group. This can, in turn, affect the strength of hydrogen bonding and other electronic interactions with the target. Steric bulk is another critical factor; large substituents may either create favorable van der Waals contacts or cause steric clashes that prevent optimal binding.
Table 1: Illustrative Impact of Isoquinoline Ring Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles)
| Compound ID | Substitution on Isoquinoline Ring | Biological Activity (IC₅₀, nM) | Rationale for Activity Change |
| Parent | None | 50 | Baseline activity of the core scaffold. |
| Analogue 2A | 7-Methoxy | 25 | The electron-donating group may enhance binding through electronic effects or form a key interaction. |
| Analogue 2B | 7-Chloro | 75 | The electron-withdrawing group may alter electron density unfavorably; potential minor steric clash. |
| Analogue 2C | 4-Methyl | 150 | Steric hindrance near the piperidine linkage likely disrupts the optimal binding conformation. |
| Analogue 2D | 6-Fluoro | 40 | Small, lipophilic substitution may improve cell permeability or have favorable electronic effects. |
Note: This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for a specific target.
Deconvolution of the Influence of Piperidine Ring Modifications and Stereochemistry on Bioactivity and Receptor Interactions
The piperidine moiety is a versatile component in drug design, and its modification is a common strategy for optimizing affinity, selectivity, and pharmacokinetic properties. mdpi.com The influence of the piperidine ring in the this compound scaffold can be analyzed by considering its basicity, conformation, and substitution patterns.
The basicity of the piperidine nitrogen is crucial for forming ionic bonds. Replacing the piperidine with a less basic ring, such as morpholine (B109124), or a more basic one can significantly alter binding affinity. In many ligand-receptor interactions, the piperidine ring is a key structural element, and its replacement with a different heterocycle like piperazine (B1678402) can lead to substantial changes in activity and selectivity, underscoring its importance. google.com
Furthermore, substitutions on the piperidine ring itself can explore additional binding pockets and influence the molecule's properties. For example, adding substituents at the C-3 or C-4 positions can introduce new interaction points, improve lipophilicity, or block unwanted metabolism. A study on farnesyltransferase inhibitors with a piperidine core found that all four substituent positions on the ring played an important role in inhibitory activity. mdpi.com
Stereochemistry is another critical aspect. lilab-ecust.cn If a substituent is introduced on the piperidine ring, it creates a chiral center. The different enantiomers or diastereomers can have vastly different biological activities and receptor affinities, as they will orient the substituent differently in three-dimensional space. For a series of piperidine-based farnesyltransferase inhibitors, it was found that only the (+)-enantiomers showed potent activity, while the (−)-enantiomers were weak inhibitors, highlighting the importance of a specific stereochemical configuration for optimal target engagement. mdpi.com
Table 2: Effect of Piperidine Ring Modifications on Receptor Affinity (Illustrative Data)
| Compound ID | Modification to Piperidine Ring | Receptor Affinity (Kᵢ, nM) | Rationale for Affinity Change |
| Parent | Unsubstituted Piperidine | 30 | Baseline affinity. |
| Analogue 3A | 4-Hydroxypiperidine | 15 | The hydroxyl group may form an additional hydrogen bond in the active site. |
| Analogue 3B | 4,4-Difluoropiperidine | 25 | Fluorine substitution can favorably alter pKa and lipophilicity, improving binding and metabolic stability. |
| Analogue 3C | (R)-3-Methylpiperidine | 80 | The methyl group in the R configuration may cause a steric clash with the receptor. |
| Analogue 3D | (S)-3-Methylpiperidine | 20 | The methyl group in the S configuration may fit into a small hydrophobic pocket, enhancing affinity. |
| Analogue 3E | Morpholine (replaces Piperidine) | 250 | Reduced basicity of the morpholine nitrogen weakens the key ionic interaction. |
Note: This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for a specific target.
Assessment of Linker Length, Rigidity, and Chemical Nature on Binding Efficacy and Selectivity
Linker Length: The length of the linker is critical for spanning the distance between two binding sub-pockets on a biological target. An optimal linker length allows both ends of the molecule to bind simultaneously and effectively. A linker that is too short may prevent the second pharmacophore from reaching its interaction site, while one that is too long could lead to an entropy penalty upon binding, decreasing affinity. Studies on various molecular systems have shown that even a small change in linker length, such as adding or removing a single methylene unit, can significantly affect binding affinity. mdpi.com
Linker Rigidity: The flexibility of the linker influences the conformational freedom of the molecule. A highly flexible linker (e.g., a simple alkyl chain) allows the molecule to adopt numerous conformations, which can be entropically unfavorable for binding. Conversely, a rigid linker (e.g., containing double bonds, aromatic rings, or cyclic structures) reduces the number of accessible conformations. This pre-organization of the molecule into a more bioactive conformation can lead to a significant increase in binding affinity. However, if the rigid linker locks the molecule in a conformation incompatible with the binding site, activity will be lost. For example, rigidification of a flexible n-butyl linker in a series of tetrahydroisoquinoline-based ligands via an o-xylenyl motif was found to reduce receptor affinity, indicating the rigidified conformation was less optimal. nih.gov
Table 3: Influence of Linker Characteristics on Binding Efficacy (Illustrative Data)
| Compound ID | Linker Attached to 8-Amino Group | Binding Efficacy (EC₅₀, nM) | Rationale |
| Analogue 4A | -CO-(CH₂)₂-Ph | 45 | A three-atom flexible linker allows the phenyl group to reach a hydrophobic pocket. |
| Analogue 4B | -CO-CH₂-Ph | 200 | The shorter, two-atom linker is insufficient to properly position the phenyl group. |
| Analogue 4C | -CO-(CH₂)₃-Ph | 150 | The longer, four-atom linker introduces excess flexibility, which is entropically unfavorable. |
| Analogue 4D | -CO-CH=CH-Ph (trans) | 15 | The rigid trans-alkene linker pre-organizes the molecule in a highly favorable binding conformation. |
| Analogue 4E | -SO₂-(CH₂)₂-Ph | 90 | The sulfonamide group alters the electronic properties and hydrogen bonding potential compared to the amide. |
Note: This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for a specific target.
Computational Chemistry and Molecular Modeling for the Study of 5 Piperidin 1 Yl Isoquinolin 8 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can accurately predict molecular geometries, electronic distributions, and reactivity indices.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-(Piperidin-1-yl)isoquinolin-8-amine, DFT calculations are instrumental in determining its most stable three-dimensional conformation. By exploring the potential energy surface, researchers can identify the global minimum energy structure, which is crucial for understanding its interaction with biological targets. nih.gov
DFT studies also provide a wealth of information regarding various molecular properties. These properties are key to predicting the molecule's behavior in a biological environment.
Table 1: Calculated Molecular Properties of this compound using DFT
| Property | Value | Unit |
| Dipole Moment | 3.5 | Debye |
| Polarizability | 30.2 | ų |
| Total Energy | -850.4 | Hartrees |
| Heat of Formation | 45.8 | kcal/mol |
Note: The data in this table is representative and derived from typical DFT calculations for similar heterocyclic compounds.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com
The electrostatic potential (ESP) surface is another vital tool for understanding molecular interactions. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive potential areas (blue) are prone to nucleophilic attack. For this compound, the ESP surface would likely show negative potential around the nitrogen atoms of the isoquinoline (B145761) and piperidine (B6355638) rings, as well as the amine group, indicating these as potential sites for hydrogen bonding.
Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Value | Unit |
| HOMO Energy | -5.8 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 4.6 | eV |
| Ionization Potential | 5.8 | eV |
| Electron Affinity | 1.2 | eV |
Note: The data in this table is representative and based on DFT calculations for analogous aromatic amines.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target.
Docking algorithms explore a vast conformational space to identify the most favorable binding pose of the ligand within the active site of a protein. This process generates a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable ligand-protein complex. For this compound, docking studies against various kinases, a common target for isoquinoline derivatives, could reveal its potential as an inhibitor.
Table 3: Predicted Binding Affinities of this compound with Various Protein Kinases
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Protein Kinase A (PKA) | 1ATP | -8.2 |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -9.1 |
| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -8.7 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -9.5 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Identifying these "hotspots" is crucial for understanding the molecular basis of binding and for guiding further lead optimization. For instance, the 8-amine group of the isoquinoline core could act as a hydrogen bond donor, while the aromatic rings could engage in pi-pi stacking with aromatic residues like phenylalanine or tyrosine in the binding pocket.
Table 4: Key Interactions of this compound in the Active Site of a Hypothetical Kinase
| Amino Acid Residue | Interaction Type | Distance (Å) |
| Asp145 | Hydrogen Bond (with 8-amine) | 2.9 |
| Leu23 | Hydrophobic Interaction (with piperidine) | 3.8 |
| Phe80 | Pi-Pi Stacking (with isoquinoline) | 4.2 |
| Val31 | Hydrophobic Interaction (with piperidine) | 4.0 |
| Lys46 | Hydrogen Bond (with isoquinoline N) | 3.1 |
Note: This table presents a representative set of interactions that could be identified through molecular docking analysis.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. utupub.fi MD simulations track the movements of atoms and molecules over time, providing a more realistic representation of the biological system. utupub.fi By simulating the ligand-protein complex in a solvated environment, MD can assess the stability of the binding pose predicted by docking and reveal conformational changes that may occur upon ligand binding. mdpi.com
Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system over time. A stable complex will exhibit low RMSD fluctuations. Additionally, analysis of hydrogen bond occupancy and interaction energies throughout the simulation can confirm the persistence of key binding interactions.
Table 5: Molecular Dynamics Simulation Metrics for the this compound-Kinase Complex
| Metric | Average Value | Standard Deviation |
| Ligand RMSD | 1.5 | 0.3 Å |
| Protein Backbone RMSD | 2.1 | 0.4 Å |
| Hydrogen Bond Occupancy (Asp145) | 85% | 10% |
| Binding Free Energy (MM-PBSA) | -45.2 | 5.6 kcal/mol |
Note: The data in this table is illustrative of typical results obtained from an MD simulation study.
Cheminformatics and Machine Learning Integration in Molecular Design and Virtual Screening Workflows
No specific research detailing the integration of cheminformatics and machine learning for the molecular design or in virtual screening workflows involving this compound could be located.
Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Approaches
There are no available studies that specifically describe the development of pharmacophore models or the application of ligand-based drug design strategies using this compound as a central scaffold or query.
Future research and publication in the field of medicinal and computational chemistry may eventually provide the necessary data to conduct a thorough analysis of this compound within these computational frameworks.
Academic and Pre Clinical Applications in Biomedical Research
Development of Chemical Probes for Cellular and Molecular Biological Investigations
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The development of such tools is crucial for dissecting complex cellular and molecular pathways. While 5-(Piperidin-1-yl)isoquinolin-8-amine itself has not been extensively characterized as a chemical probe, its structural framework is amenable to modifications that could yield potent and selective probes.
For a compound to function as an effective chemical probe, it should ideally possess high affinity for its target, demonstrate selectivity over other related targets, and exhibit suitable physicochemical properties to function in a cellular context. The development of UNC1999, an orally bioavailable inhibitor of the lysine (B10760008) methyltransferases EZH2 and EZH1, serves as an instructive example. nih.gov Although structurally distinct, the journey of UNC1999 from a screening hit to a well-characterized chemical probe—complete with a biotin-tagged version for pull-down experiments and a dye-conjugated analog for live-cell imaging—highlights a potential trajectory for derivatives of this compound. nih.gov The isoquinoline-piperidine core could be systematically modified to optimize potency and selectivity against a specific enzyme or receptor, and subsequently functionalized to create tool compounds for in-depth biological investigation.
Scaffold Validation for the Design of Novel Lead Compounds in Pre-clinical Drug Discovery
The isoquinoline (B145761) ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in clinically successful drugs across a wide range of therapeutic areas, including cancer, infectious diseases, and neurological disorders. nih.gov Similarly, the piperidine (B6355638) moiety is a common structural feature in many pharmaceuticals, contributing to improved solubility, basicity, and pharmacokinetic properties. nih.govresearchgate.net The combination of these two scaffolds in this compound provides a robust foundation for the design of novel lead compounds in pre-clinical drug discovery.
The utility of this scaffold is demonstrated by the diverse biological activities of its analogs. For instance, derivatives of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme for the bacterium's survival. nih.govresearchgate.net These studies underscore the importance of both the isoquinoline and the piperazine (B1678402) (a close relative of piperidine) rings for achieving potent, target-selective whole-cell activity. nih.gov In a different therapeutic context, quinolyl-piperazinyl piperidine analogs have been identified as potent and selective serotonin (B10506) 5-HT1A antagonists, with potential applications in treating cognitive and mood disorders. nih.gov Furthermore, N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives, evolving from a 5-aminoisoquinoline (B16527) urea (B33335) lead, have shown promise as potent TRPV1 antagonists for the management of pain. nih.gov
The following interactive table summarizes the research findings for several compounds that share the core structural features of this compound, illustrating the versatility of this scaffold in targeting different biological systems.
| Compound Class | Target | Therapeutic Area | Key Findings |
| 1-(5-Isoquinolinesulfonyl)piperazine Analogs | Mycobacterium tuberculosis IMPDH | Infectious Disease (Tuberculosis) | The isoquinoline and piperazine rings were found to be essential for potent and selective inhibition of the target enzyme and for whole-cell activity. nih.govresearchgate.net |
| Quinolyl-piperazinyl Piperidines | Serotonin 5-HT1A Receptor | Neurology / Psychiatry | SAR studies led to the identification of potent and selective antagonists with improved metabolic stability and oral bioavailability, showing cognitive-enhancing effects in animal models. nih.govresearchgate.net |
| N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide Derivatives | Transient Receptor Potential Vanilloid 1 (TRPV1) | Pain Management | Optimization of a 5-aminoisoquinoline lead resulted in potent antagonists of both capsaicin- and proton-activated TRPV1, with good analgesic efficacy in preclinical models. nih.gov |
| 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines | Multidrug-Resistant Cancer Cells | Oncology | The 8-hydroxyquinoline (B1678124) scaffold, when combined with various tertiary amines including piperidine, yielded compounds with selective toxicity against multidrug-resistant cancer cells. nih.govacs.org |
These examples collectively validate the this compound framework as a valuable starting point for the development of new therapeutic agents.
Contribution to the Fundamental Understanding of Enzyme and Receptor Mechanistic Biology
The study of how small molecules interact with their biological targets is fundamental to understanding enzyme and receptor function. Derivatives of the this compound scaffold have contributed to this understanding by enabling detailed mechanistic studies.
For example, the investigation of 1-(5-isoquinolinesulfonyl)piperazine analogs as IMPDH inhibitors involved not only biochemical and whole-cell assays but also X-ray crystallography. nih.gov These crystallographic studies elucidated the precise binding mode of the inhibitors within the active site of the enzyme, revealing key molecular interactions that are crucial for their inhibitory activity. This level of detail provides a deeper understanding of the enzyme's catalytic mechanism and informs the design of next-generation inhibitors.
Similarly, the development of potent and selective 5-HT1A antagonists from the quinolyl-piperazinyl piperidine class allows for a more precise probing of the 5-HT1A receptor's role in various physiological processes, such as cognition and mood regulation. nih.gov By using such selective ligands, researchers can dissect the specific contributions of this receptor subtype from the broader serotonergic system. Molecular docking studies on novel piperazine derivatives have further helped to visualize and understand the interactions with the 5-HT1A receptor at a molecular level. researchgate.net The design and evaluation of inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) based on different scaffolds also contribute to understanding the structural requirements for effective inhibition. nih.gov
Providing Foundational Insights for Future Rational Design of Bioactive Compounds
The synthesis and biological evaluation of a series of related analogs, often referred to as a structure-activity relationship (SAR) study, is a cornerstone of rational drug design. nih.govmdpi.com The insights gained from such studies on compounds containing the isoquinoline-piperidine scaffold provide a valuable roadmap for the future design of more effective and safer drugs.
SAR studies on 8-hydroxyquinoline derivatives have highlighted the significant influence of physicochemical properties, such as the pKa values of donor atom moieties, on their selective anticancer activity. nih.gov It was found that the ability to chelate metal ions, which is dependent on the protonation state of the molecule, is a key factor in their mechanism of action. nih.gov In the development of quinolyl-piperazinyl piperidine 5-HT1A antagonists, SAR was driven by the need to improve metabolic stability. nih.gov These studies identified specific positions on the quinoline (B57606) ring where modifications could be made to block oxidative metabolism, thereby enhancing oral bioavailability without sacrificing potency. nih.govresearchgate.net
Furthermore, research on N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as TRPV1 antagonists demonstrated how systematic modifications to different parts of the molecule—the isoquinoline core, the central dicarboxamide linker, and the terminal phenyl ring—could precisely tune the compound's potency and pharmacological profile. nih.gov These detailed SAR explorations provide a set of guiding principles for medicinal chemists, enabling them to rationally design new compounds with improved drug-like properties based on the this compound scaffold.
Future Horizons: Charting Unexplored Avenues in Isoquinoline-Piperidine Chemistry
The hybrid this compound scaffold represents a compelling starting point for novel therapeutic development, merging the rich chemical and biological diversity of both the isoquinoline and piperidine moieties. While direct research on this specific compound is nascent, the broader isoquinoline-piperidine framework is a fertile ground for future investigation. This article explores prospective research directions that could unlock the full therapeutic potential of this chemical class, focusing on sustainable synthesis, expanded biological profiling, and the integration of cutting-edge technologies.
Q & A
Basic: What are the common synthetic routes for 5-(Piperidin-1-yl)isoquinolin-8-amine, and how can computational methods improve their efficiency?
Answer:
The synthesis typically involves coupling piperidine derivatives with isoquinoline precursors via nucleophilic substitution or transition metal-catalyzed reactions. Computational tools like quantum chemical calculations and reaction path searches can predict optimal reaction conditions (e.g., temperature, solvent) and identify intermediates, reducing trial-and-error experimentation . Virtual simulations enable researchers to explore multiple synthetic pathways in silico before physical implementation, significantly accelerating development .
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Answer:
High-performance liquid chromatography (HPLC) with UV/Vis detection (e.g., absorption peaks at 249–296 nm) is standard for purity assessment . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. Rigorous validation using reference standards (≥98% purity) and buffer solutions (e.g., ammonium acetate at pH 6.5) ensures reproducibility .
Advanced: How can researchers optimize reaction conditions for synthesizing this compound while minimizing resource consumption?
Answer:
Employ factorial design to systematically vary parameters (e.g., catalyst loading, solvent polarity) and identify critical factors . Orthogonal experimental designs (e.g., Taguchi methods) reduce the number of trials while maximizing data robustness . Computational reaction path searches narrow optimal conditions by simulating energy barriers and transition states .
Advanced: What computational strategies predict the reactivity and stability of this compound in novel chemical environments?
Answer:
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations model interactions with solvents or biological targets. Machine learning algorithms trained on existing reaction databases can forecast degradation pathways or byproduct formation .
Data Analysis: How should researchers address contradictory spectral data during structural elucidation?
Answer:
Apply regression analysis to correlate spectral peaks with known reference data . Cross-validate using complementary techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for absolute configuration). Ontological frameworks help reconcile discrepancies by aligning empirical observations with theoretical expectations .
Advanced: What methodologies are effective for elucidating the reaction mechanism of this compound in catalytic systems?
Answer:
Isotopic labeling (e.g., deuterium tracing) identifies key intermediates. In situ spectroscopy (e.g., Raman, FTIR) monitors real-time reaction dynamics. Computational microkinetic modeling integrates experimental data to propose rate-determining steps and mechanistic pathways .
Basic: What strategies mitigate solubility challenges during in vitro testing of this compound?
Answer:
Use co-solvents (e.g., DMSO) or surfactants to enhance aqueous solubility. Pre-formulation studies with differential scanning calorimetry (DSC) assess polymorphic stability. Salt formation or prodrug derivatization may improve bioavailability .
Advanced: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Follow institutional Chemical Hygiene Plans, including fume hood use, PPE (gloves, goggles), and rigorous waste disposal. Safety Data Sheets (SDS) must be reviewed for toxicity thresholds and first-aid measures (e.g., skin/eye exposure protocols) .
Methodological: How can orthogonal experimental design improve the scalability of this compound synthesis?
Answer:
Orthogonal arrays (e.g., L9 Taguchi) test multiple variables (e.g., temperature, pressure) with minimal experiments. Response surface methodology (RSM) models nonlinear interactions between factors, enabling robust scale-up while maintaining yield .
Advanced: What comparative frameworks evaluate the biological activity of this compound against structural analogs?
Answer:
Structure-activity relationship (SAR) studies compare substituent effects on potency. Phylogenetic analysis or molecular docking scores quantify target binding affinity. Epistemological frameworks align experimental outcomes with theoretical hypotheses to validate analog efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
